Cas no 107155-10-2 (1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one)
1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one
- 1-BENZOFURAN-2-YL-3-(2-HYDROXY-PHENYL)-PROPENONE
- 2-Propen-1-one,1-(2-benzofuranyl)-3-(2-hydroxyphenyl)-
- 3-(2-hydroxyphenyl)-1-(benzofuran-2-yl)-2-propen-1-one
- .1-Benzofuran-2-yl-3t(?)-(2-hydroxy-phenyl)-propenon
- .1-benzofuran-2-yl-3t(?)-(2-hydroxy-phenyl)-propenone
- 3-(2-hydroxyphenyl)-1-benzofuran-2yl-2-propen-1-one
- Z56910427
- AKOS003277806
- 107155-10-2
- AB00718383-01
- 1-(1-benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one
- 1092070-07-9
- AO-080/42479512
- EN300-05010
- 1-(1-benzofuran-2-yl)-3-(2-hydroxyphenyl)-2-propen-1-one
- (E)-1-(1-benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one
- 1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one
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- Inchi: 1S/C17H12O3/c18-14-7-3-1-5-12(14)9-10-15(19)17-11-13-6-2-4-8-16(13)20-17/h1-11,18H/b10-9+
- InChI Key: DEGGMFLARURDBZ-MDZDMXLPSA-N
- SMILES: O1C(C(/C=C/C2C=CC=CC=2O)=O)=CC2C=CC=CC1=2
Computed Properties
- Exact Mass: 264.07900
- Monoisotopic Mass: 264.078644
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 376
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.4
- XLogP3: 4.1
Experimental Properties
- Density: 1.288
- Boiling Point: 452.3°Cat760mmHg
- Flash Point: 227.3°C
- Refractive Index: 1.698
- PSA: 50.44000
- LogP: 4.03450
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B417728-50mg |
1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one |
107155-10-2 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B417728-100mg |
1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one |
107155-10-2 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B417728-500mg |
1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one |
107155-10-2 | 500mg |
$ 320.00 | 2022-06-07 |
1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one
Comprehensive Overview of 1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one (CAS No. 107155-10-2)
1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one, with the CAS number 107155-10-2, is a synthetic organic compound that has garnered significant attention in pharmaceutical and material science research. This chalcone derivative is characterized by its unique molecular structure, combining a benzofuran moiety with a hydroxyphenyl group, which contributes to its diverse biological and chemical properties. Researchers are increasingly exploring its potential applications, particularly in the fields of drug discovery, antioxidant activity, and fluorescence imaging.
The compound’s structure features a prop-2-en-1-one bridge, which is pivotal for its reactivity and interaction with biological targets. Its benzofuran core is known for its role in enhancing pharmacological activity, while the hydroxyphenyl group contributes to its hydrogen-bonding capacity and solubility. These attributes make 1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one a promising candidate for further studies in medicinal chemistry and biomaterial development.
In recent years, the demand for chalcone-based compounds has surged due to their anti-inflammatory and antimicrobial properties. A growing body of literature highlights the potential of 1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one as a scaffold for designing novel therapeutic agents. For instance, its ability to modulate enzyme activity and cell signaling pathways has been investigated in the context of neurodegenerative diseases and cancer research.
From a material science perspective, this compound’s fluorescence properties have been explored for applications in sensors and optoelectronic devices. The benzofuran unit, in particular, is known to exhibit strong luminescence, making it valuable for bioimaging and diagnostic tools. Researchers are also investigating its potential in organic light-emitting diodes (OLEDs) and photovoltaic cells, where its electron-rich structure could enhance performance.
The synthesis of 1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one typically involves Claisen-Schmidt condensation, a well-established method for preparing chalcone derivatives. This process ensures high yield and purity, which are critical for pharmaceutical applications. Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to characterize the compound and confirm its structural integrity.
Given the rising interest in sustainable chemistry, efforts are underway to optimize the synthesis of 1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one using green solvents and catalytic methods. These advancements align with the global push toward environmentally friendly and cost-effective production processes. Additionally, computational studies, including molecular docking and QSAR modeling, are being utilized to predict the compound’s bioactivity and binding affinity for target proteins.
In summary, 1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one (CAS No. 107155-10-2) represents a versatile compound with broad applications in pharmaceuticals, materials science, and biotechnology. Its unique structural features and functional groups make it a valuable subject for ongoing research, particularly in the development of new drugs and advanced materials. As scientific understanding of this compound deepens, its potential to address pressing challenges in healthcare and technology continues to expand.
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